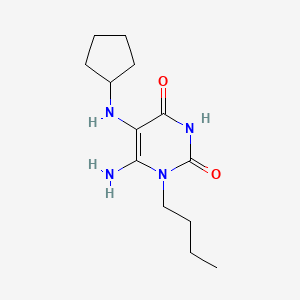

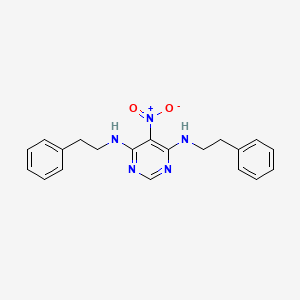

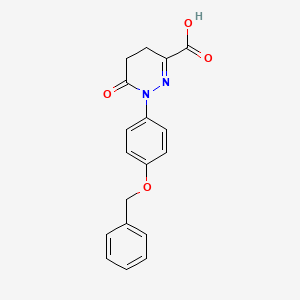

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine, also known as 5-Nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine, is a synthetic compound that has been used in scientific research and laboratory experiments. It is an organic compound with a molecular weight of 327.37 g/mol and a melting point of 185-187°C. 5-Nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine is part of the family of nitro-diphenylpyrimidine derivatives, and is known for its unique properties and applications.

科学的研究の応用

Fischer–Hepp Type Rearrangement in Pyrimidines

The molecule 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine is involved in the Fischer–Hepp type rearrangement in pyrimidines. This rearrangement occurs when chloropyrimidines are activated for nucleophilic substitution reactions with amines, leading to either N-denitrosation to form 4,6-pyrimidinediamines or a rearrangement to form 5-nitroso-4,6-pyrimidinediamines. The reaction's outcome depends significantly on the pyrimidine structure, highlighting the molecule's role in advanced organic synthesis and rearrangement studies (Čikotienė et al., 2013).

Synthesis of Free Radicals

Research shows that 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine derivatives can be synthesized and subsequently oxidized to form free radicals. These radicals have comparable stability to known radicals like α,α-diphenyl-β-2,4-dinitrophenylhydrazyl, indicating potential applications in radical chemistry and possibly in materials science (Boldyrev et al., 1980).

Reactions with Amines and Thiols

The compound is reactive towards amines and thiols, leading to regio- and stereoselective addition reactions. This reactivity can be utilized in synthesizing various derivatives with potential applications in pharmaceuticals or materials science (Čikotienė et al., 2007).

Formation of Sigma Complexes

The reaction of derivatives of 5-nitro-N4,N6-diphenethyl-4,6-pyrimidinediamine with specific reagents like acetylacetone carbanion can lead to the formation of sigma complexes or cause recyclization of the pyrimidine ring. This showcases its utility in the study of complex organic reactions and ring transformations (Remennikov et al., 1983).

Oxidation Studies

The oxidation of derivatives of this molecule can yield various compounds, including 4,6-diamino-5-nitropyrimidin-2-ol and 5-nitropyrimidine-4,6-diamine. This research contributes to our understanding of organic oxidation processes and the synthesis of novel pyrimidine derivatives (Cowden & Jacobson, 1980).

特性

IUPAC Name |

5-nitro-4-N,6-N-bis(2-phenylethyl)pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c26-25(27)18-19(21-13-11-16-7-3-1-4-8-16)23-15-24-20(18)22-14-12-17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H2,21,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JISJXMJPJRVYDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=C(C(=NC=N2)NCCC3=CC=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N~4~,N~6~-diphenethyl-4,6-pyrimidinediamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3-Formyl-2-hydroxy-5-methylbenzoyl)pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2412567.png)

![6-[4-(2,6-difluorobenzoyl)piperazin-1-yl]-1,3-diisopropylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2412568.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2412569.png)

![2-(5-ethoxy-8-phenylimino-[1,2,4]triazolo[5,1-c][1,4]thiazin-6-yl)-N,2-diphenylethanethioamide](/img/structure/B2412570.png)

![4-(3-bromobenzyl)-2-(3,4-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2412571.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2412573.png)

![N-Ethyl-N-[2-oxo-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B2412575.png)

![2-(methoxymethyl)-1-pentyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2412577.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2412583.png)